(2R)-2-anilinopropanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
828-02-4 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(2R)-2-anilinopropanoic acid |
InChI |
InChI=1S/C9H11NO2/c1-7(9(11)12)10-8-5-3-2-4-6-8/h2-7,10H,1H3,(H,11,12)/t7-/m1/s1 |
InChI Key |
XWKAVQKJQBISOL-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NC1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Asymmetric Synthesis and Enantioselective Production of 2r 2 Anilinopropanoic Acid
Catalytic Enantioselective Synthesis Methodologies
Catalytic methods are often preferred in industrial settings for their efficiency and atom economy. These strategies rely on a chiral catalyst to create a stereochemically biased environment for the reaction, leading to the preferential formation of one enantiomer over the other.
The success of catalytic asymmetric synthesis hinges on the design of the chiral catalyst. For the formation of chiral anilino acids, catalysts are engineered to provide high activity and stereoselectivity. The design often involves a central metal atom coordinated to a chiral organic ligand. This ligand creates a defined three-dimensional space, or "chiral pocket," around the metal's active site.
Key principles in catalyst design include:
Modularity: Many successful ligands are modular, meaning they are built from distinct, easily modifiable components. acs.org This allows for systematic fine-tuning of the catalyst's steric and electronic properties to suit a specific substrate and reaction. The MaxPHOX ligands, for example, are assembled from an amino alcohol, an amino acid, and a P-stereogenic phosphinous acid, enabling precise structural adjustments. acs.org
Bifunctionality: Some catalysts possess dual modes of activation. For instance, certain organocatalysts can act as both a Brønsted acid and a Brønsted base, simultaneously activating both the nucleophile and the electrophile in a reaction to enhance reactivity and enforce a specific geometry in the transition state.
Steric and Electronic Tuning: The substitution pattern on the chiral ligand is critical. In chiral 1,3,2-oxazaborolidine catalysts, the nature of substituents on the aryl rings directly influences the enantiomeric excess of the product. nih.gov Similarly, the electronic properties of the ligand can affect the reactivity of the metal center, influencing turnover rates and catalyst stability.
Optimization is an empirical process where a library of catalysts is screened to identify the best-performing one for a given transformation, balancing yield and enantioselectivity. nih.gov
Asymmetric hydrogenation is a powerful and widely used method for synthesizing chiral α-amino acids and their derivatives. acs.orgacs.org The typical approach involves the hydrogenation of a prochiral precursor, such as an N-aryl α-imino ester, which can be readily formed from the condensation of aniline (B41778) with an α-keto acid like pyruvic acid.
The general reaction is: Aniline + Pyruvic Acid Ester → N-Phenyl-2-iminopropanoate Ester N-Phenyl-2-iminopropanoate Ester + H₂ (with chiral catalyst) → (2R)-2-Anilinopropanoate Ester
The choice of metal and chiral ligand is paramount for achieving high enantioselectivity. Iridium and Ruthenium complexes are among the most effective for the hydrogenation of N-aryl imines. acs.org
Iridium Catalysts: Complexes featuring chiral phosphine-oxazoline (PHOX) or phosphino-oxazoline (MaxPHOX) ligands have shown excellent performance. The modularity of MaxPHOX ligands, in particular, allows for fine-tuning to achieve high enantiocontrol, often with enantiomeric excess (ee) values up to 96% for acyclic N-aryl ketimines. acs.org
Ruthenium Catalysts: Ruthenium complexes with ligands like Xyl-Skewphos/DPEN have been applied to the asymmetric hydrogenation of a variety of imines, affording chiral amines with up to 99% ee and high turnover numbers. acs.org
Table 1: Examples of Chiral Catalyst Systems for Asymmetric Hydrogenation of Imines
| Catalyst System | Ligand Type | Typical Substrate | Reported Enantioselectivity (ee) |
|---|---|---|---|
| Ir-MaxPHOX | P-stereogenic phosphino-oxazoline | Acyclic N-aryl ketimines | Up to 96% acs.org |
| Ru-Xyl-Skewphos/DPEN | Diphosphine/Diamine | Aromatic N-aryl ketimines | Up to 99% acs.org |
| Ir/f-binaphane | Chiral Diphosphine | Sterically hindered N-aryl imines | Excellent ee acs.org |
| Ru-Pybox | Bis(oxazolinyl)pyridine | N-aryl imines | Up to 99% acs.org |
Organocatalysis offers a metal-free alternative for asymmetric synthesis, avoiding issues of metal toxicity and cost. researchgate.net These reactions use small, chiral organic molecules to catalyze transformations. For the synthesis of α-amino acid derivatives, common strategies involve activating substrates through the formation of intermediate enamines or iminium ions. psu.edunih.gov
Chiral Phosphoric Acids (CPAs): CPAs are highly effective bifunctional catalysts. They can protonate an imine to increase its electrophilicity while the conjugate base activates a nucleophile, bringing both components together in a highly organized, chiral transition state. This has been used effectively in intramolecular cyclizations to form related heterocyclic structures with high enantioselectivity. researchgate.net
Chiral Aldehyde Catalysis: Inspired by the action of pyridoxal-dependent enzymes, chiral BINOL-derived aldehydes can catalyze the α-functionalization of N-unprotected amino esters. nih.gov The catalyst forms a Schiff base (imine) with the amino ester, which facilitates deprotonation at the α-carbon to form a stabilized carbanion, which can then react with electrophiles in an enantioselective manner. nih.gov
Proline Derivatives: Diarylprolinol silyl (B83357) ethers are effective catalysts for the addition of nucleophiles (like oxazolones) to α,β-unsaturated aldehydes. nih.gov The catalyst forms an iminium ion with the aldehyde, lowering its LUMO and directing the nucleophilic attack from a specific face, thereby controlling the stereochemistry of the newly formed C-C bond. nih.gov
Chiral Auxiliary-Mediated Synthesis
This classic strategy involves covalently attaching a chiral molecule, the auxiliary, to the starting material. wikipedia.org The inherent chirality of the auxiliary directs the stereochemical course of subsequent reactions, allowing for the creation of new stereocenters with a high degree of control.
In this approach, a prochiral substrate like propanoic acid is first converted to an amide or ester using a chiral auxiliary. The bulky groups on the auxiliary create a sterically hindered environment, effectively blocking one face of the molecule. When a reactant is introduced, it is forced to approach from the less hindered face, resulting in the formation of one diastereomer in preference to the other.
Oxazolidinone Auxiliaries: Developed by David A. Evans, chiral oxazolidinones are among the most reliable and widely used auxiliaries. wikipedia.org They are typically derived from readily available amino acids. wikipedia.org An N-propanoyl oxazolidinone can be deprotonated to form a Z-enolate. The chiral substituent on the oxazolidinone ring (e.g., an isopropyl or benzyl (B1604629) group) directs subsequent electrophilic attack (e.g., amination or alkylation) to the opposite face, leading to high diastereoselectivity. nih.govnih.gov
Pseudoephedrine and Pseudoephenamine Auxiliaries: Amides derived from pseudoephedrine or its analog, pseudoephenamine, are also highly effective. wikipedia.orgnih.gov After forming the amide, deprotonation of the α-proton creates an enolate. The auxiliary's structure, particularly the hydroxyl and methyl groups, directs the approach of an electrophile to be syn to the methyl group and anti to the hydroxyl group, affording high diastereomeric control in alkylation reactions. wikipedia.org Pseudoephenamine has been shown to be particularly effective for the formation of quaternary stereocenters. nih.gov
Table 2: Common Chiral Auxiliaries and Their Performance
| Chiral Auxiliary | Typical Reaction Controlled | Typical Diastereoselectivity (de) |
|---|---|---|
| Evans Oxazolidinones | Alkylation, Aldol (B89426), Amination | >95% wikipedia.org |
| Pseudoephedrine | Alkylation | High wikipedia.org |
| Pseudoephenamine | Alkylation (especially for quaternary centers) | >95% nih.gov |
| Camphorsultam | Alkylation, Diels-Alder | High researchgate.net |
A crucial final step in this methodology is the removal of the chiral auxiliary to yield the desired enantiomerically pure product. The cleavage conditions must be mild enough to avoid racemization of the newly formed stereocenter or degradation of the product.
For both oxazolidinone and pseudoephedrine-based systems, the amide bond can be cleaved under acidic or basic hydrolysis conditions to release the target carboxylic acid, (2R)-2-anilinopropanoic acid. For example, lithium hydroxide (B78521) with hydrogen peroxide is a common method for cleaving N-acyl oxazolidinones. A significant advantage of this method is that the chiral auxiliary is typically recovered in high yield and can be reused, which is important for economic and environmental sustainability, especially when the auxiliary is expensive. wikipedia.org
Chemoenzymatic Synthesis of Chiral Anilino Acids
Chemoenzymatic synthesis leverages the high selectivity of enzymes with traditional chemical reactions to create efficient and sustainable processes for producing chiral compounds. nih.gov This approach is particularly valuable for synthesizing enantiomerically enriched amino acids. The strategies often involve multi-enzymatic cascades or combining enzymatic steps with chemical transformations. nih.gov
One common chemoenzymatic route involves the enzymatic deamination of readily available L-α-amino acids to generate 2-oxoacids. csic.es These intermediates can then undergo further enzymatic or chemical transformations. For instance, a two-enzyme cascade can be designed where the first enzyme produces a 2-oxoacid, and a second enzyme, such as an aldolase, catalyzes a stereoselective aldol addition to create a new chiral center. csic.es While direct enzymatic amination of a corresponding keto-acid precursor to this compound can be challenging, related strategies highlight the potential of this methodology. For example, transaminases are widely used in dynamic kinetic resolution processes to produce β-branched aromatic amino acids with high diastereo- and enantioselectivity. nih.gov
Another approach involves the use of enzymes like papain in the chemoenzymatic polymerization of peptide esters, demonstrating the ability of enzymes to handle unnatural amino acid residues in aqueous media. rsc.org The development of novel enzymes through methods like ancestral sequence reconstruction and structure-guided mutagenesis can further expand the substrate scope and enhance the catalytic efficiency, paving the way for tailored biocatalysts for specific anilino acids. nih.gov
| Strategy | Enzyme(s) | Key Transformation | Potential Advantage |
| Enzymatic Cascade | L-amino acid deaminase (e.g., PmaLAAD), Aldolase (e.g., KPHMT) | L-α-amino acid → 2-oxoacid → Chiral hydroxy acid | Utilizes abundant starting materials; generates key intermediates. csic.es |
| Dynamic Kinetic Resolution | Transaminase | α-ketoacid → β-branched α-amino acid | Establishes two stereocenters with high stereocontrol. nih.gov |
| Enzyme Engineering | Engineered L-amino acid oxidase | Improved activity towards specific amino acids | Creates tailored biocatalysts for non-natural amino acids. nih.gov |
Resolution of Racemic 2-Anilinopropanoic Acid Mixtures
Resolution is a common industrial method for separating enantiomers from a racemic mixture. This involves various techniques that exploit the distinct properties of enantiomers when they interact with a chiral environment.
A classical and robust method for resolving racemic acids or bases is through the formation of diastereomeric salts. wikipedia.org The process involves reacting the racemic mixture of 2-anilinopropanoic acid with an enantiomerically pure chiral resolving agent, typically a chiral base. This reaction converts the pair of enantiomers into a pair of diastereomers.
(R)-acid + (R)-base → (R,R)-diastereomeric salt (S)-acid + (R)-base → (S,R)-diastereomeric salt
Unlike enantiomers, which have identical physical properties (except for optical rotation), diastereomers possess different physical characteristics, most importantly, solubility. researchgate.net This difference allows for their separation by fractional crystallization. One diastereomer will preferentially crystallize from a suitable solvent, while the other remains in the mother liquor. nih.gov After separation, the pure enantiomer of the acid can be recovered by treating the isolated diastereomeric salt with a strong acid to break the salt bond.
The efficiency of this separation is dependent on several factors, including the choice of resolving agent, the solvent system, and crystallization conditions like temperature and time. researchgate.netucl.ac.uk Finding the optimal combination often requires extensive screening. Common resolving agents for racemic acids include naturally occurring alkaloids like quinidine (B1679956) and synthetic chiral amines such as (R)-1-phenylethylamine. nih.govlibretexts.org
| Resolving Agent Type | Example | Principle of Separation | Reference |
| Chiral Base (Alkaloid) | Quinidine | Forms diastereomeric salts with differing solubilities. nih.gov | nih.gov |
| Chiral Base (Synthetic) | (R)-1-Phenylethylamine | Forms diastereomeric salts with differing solubilities. libretexts.org | libretexts.org |
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. nih.gov In this technique, the racemic mixture is passed through a column packed with a chiral material (the CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus, their separation.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates (e.g., Chiralcel® and Chiralpak® series), are widely used and have proven effective for separating a broad range of chiral compounds, including amino acid derivatives. yakhak.org The separation mechanism involves a combination of interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the chiral selector. mdpi.com
The choice of mobile phase, typically a mixture of solvents like hexane (B92381) and an alcohol (e.g., 2-propanol), is crucial for achieving good resolution. yakhak.orgresearchgate.net Method development involves optimizing the mobile phase composition, flow rate, and column temperature to maximize the separation factor (α) and resolution (Rs). This technique is highly valued for its ability to determine enantiomeric purity with high accuracy and precision. yakhak.orgresearchgate.net
| CSP Type | Common Examples | Typical Mobile Phase | Application |
| Polysaccharide-based | Chiralpak IA, Chiralpak AD-H, Chiralcel OD-H | n-Hexane / 2-Propanol | Enantiomeric resolution of α-amino acid esters and derivatives. yakhak.org |
| Macrocyclic Antibiotic | CHIROBIOTIC T, V | Methanol (B129727) / Water / Acetic Acid | Separation of underivatized α-amino acids. sigmaaldrich.com |
| Cyclodextrin-based | CYCLOBOND | Varies (Reversed-Phase) | Enantioseparation of various chiral compounds. sigmaaldrich.com |
Kinetic resolution is a process where two enantiomers in a racemic mixture react at different rates with a chiral catalyst or reagent. wikipedia.org This difference in reaction rates leads to one enantiomer being consumed faster, leaving the reaction mixture enriched in the slower-reacting enantiomer. The product formed will be enriched in the enantiomer derived from the faster-reacting substrate.
This strategy can be implemented using either enzymatic or synthetic catalysts. Enzymatic kinetic resolutions, for example using lipases for the selective acylation of one enantiomer of a racemic alcohol or amine, are common. wikipedia.org In the context of amino acids, a key challenge is that a standard kinetic resolution is limited to a theoretical maximum yield of 50% for a single enantiomer.
To overcome this limitation, Dynamic Kinetic Resolution (DKR) is employed. In DKR, the kinetic resolution is coupled with an in situ racemization of the slower-reacting enantiomer. This continuous racemization ensures that the substrate is constantly converted to the racemic form, allowing the chiral catalyst to theoretically convert the entire starting material into a single enantiomeric product with a yield approaching 100%. nih.gov A DKR process for β-branched aromatic amino acids has been successfully developed using a thermophilic transaminase that operates at elevated temperatures to facilitate the racemization of the substrate while selectively producing the desired L-amino acid. nih.gov
| Resolution Type | Catalyst/Reagent | Key Feature | Theoretical Max. Yield (Single Enantiomer) |
| Kinetic Resolution (KR) | Chiral catalyst or enzyme (e.g., Lipase) | Enantiomers react at different rates. | 50% wikipedia.org |
| Dynamic Kinetic Resolution (DKR) | Chiral catalyst + Racemization catalyst/conditions | Kinetic resolution combined with in situ racemization of the substrate. | 100% nih.gov |
Advanced Spectroscopic and Structural Elucidation of 2r 2 Anilinopropanoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For (2R)-2-anilinopropanoic acid, ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom, and advanced techniques like NOESY can reveal through-space correlations, which are crucial for stereochemical and conformational analysis.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound based on N-Phenylglycine Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Phenyl-H (ortho) | ~6.7 | Doublet |
| Phenyl-H (meta) | ~7.2 | Triplet |
| Phenyl-H (para) | ~6.8 | Triplet |
| α-CH | ~4.0-4.5 | Quartet |
| CH₃ | ~1.5 | Doublet |
| NH | ~4.0-5.0 | Broad Singlet |
| COOH | ~10-12 | Broad Singlet |
This table is predictive and based on analogous data from N-phenylglycine and general chemical shift principles.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound based on N-Phenylglycine Data
| Carbon | Predicted Chemical Shift (ppm) |
| Phenyl-C (ipso) | ~145 |
| Phenyl-C (ortho) | ~113 |
| Phenyl-C (meta) | ~129 |
| Phenyl-C (para) | ~118 |
| α-C | ~50-55 |
| CH₃ | ~18-22 |
| C=O | ~175-180 |
This table is predictive and based on analogous data from N-phenylglycine and general chemical shift principles.
Stereochemical Assignments via NOESY and Chiral Shift Reagents
Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are connected by chemical bonds. youtube.com This is particularly useful for confirming stereochemistry. In this compound, NOESY could be used to establish the relative orientation of the phenyl group, the methyl group, and the α-proton. For instance, a NOE correlation between the α-proton and the ortho-protons of the phenyl ring would indicate a specific spatial arrangement.
Chiral shift reagents are another powerful tool in NMR for determining enantiomeric purity and assigning absolute configuration. These are typically lanthanide complexes that can bind to the analyte, forming diastereomeric complexes that have different NMR spectra. nih.gov For a carboxylic acid like this compound, a chiral amine or alcohol could be used as a shift reagent. The interaction would lead to the separation of signals for the R and S enantiomers in a racemic mixture, allowing for the determination of enantiomeric excess.
Conformational Analysis in Solution
The conformation of this compound in solution is likely to be flexible, with rotation possible around the C-N and C-C single bonds. NMR techniques, particularly the analysis of coupling constants and NOESY data, can provide insights into the preferred conformations. researchgate.net The magnitude of the coupling constant between the α-proton and the NH proton, for example, is dependent on the dihedral angle between them, which can be related to the conformation around the Cα-N bond. Similarly, NOE data can provide distance constraints that help to build a 3D model of the molecule's average conformation in solution. nih.gov
Chiroptical Spectroscopy for Absolute Configuration Determination
Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for determining the absolute configuration of chiral molecules by measuring their differential interaction with circularly polarized light.
Optical Rotatory Dispersion (ORD) Studies
ORD measures the change in optical rotation of a chiral compound as a function of the wavelength of light. The resulting ORD curve can be used to determine the absolute configuration of a molecule by comparing it to the curves of known compounds. For this compound, the ORD spectrum would be expected to show a plain curve at wavelengths away from any absorption bands, and a Cotton effect (a characteristic peak and trough) in the region of the electronic transitions of the chromophores (the phenyl ring and the carboxyl group). The sign of the Cotton effect is related to the stereochemistry of the molecule. For example, studies on L-phenylalanine have shown how its ORD curve is indicative of its absolute configuration. researchgate.net
Circular Dichroism (CD) Spectroscopy and Conformational Effects
CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. researchgate.net This technique is highly sensitive to the three-dimensional structure of the molecule. For this compound, the CD spectrum would exhibit peaks corresponding to the electronic transitions of the phenyl and carboxyl chromophores. The signs and magnitudes of these CD bands are directly related to the absolute configuration of the chiral center and the molecule's conformation. The interaction between the phenyl ring and the carboxyl group, influenced by the molecule's conformation, would likely give rise to characteristic CD signals.
Vibrational Spectroscopy (Infrared and Raman)
Table 3: Predicted Major Infrared and Raman Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Region |
| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | IR |
| N-H stretch | 3300-3400 | IR/Raman |
| C-H stretch (aromatic) | 3000-3100 | IR/Raman |
| C-H stretch (aliphatic) | 2850-3000 | IR/Raman |
| C=O stretch (Carboxylic Acid) | 1700-1725 | IR |
| C=C stretch (aromatic) | 1450-1600 | IR/Raman |
| N-H bend | 1550-1650 | IR |
| C-O stretch | 1210-1320 | IR |
| C-N stretch | 1020-1250 | IR |
This table is predictive and based on analogous data from N-acetyl-L-phenylalanine and L-phenylalanine.
The analysis of these spectroscopic signatures, from the detailed atomic connectivity provided by NMR to the sensitive stereochemical information from chiroptical methods and the functional group fingerprinting from vibrational spectroscopy, is crucial for a comprehensive structural understanding of this compound.
Characteristic Vibrational Modes and Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is essential for identifying the functional groups within this compound. The spectrum is dominated by vibrations of the carboxyl group, the secondary amine (anilino group), and the phenyl ring.
In the solid state, amino acids typically exist as zwitterions, which influences the vibrational frequencies. The key characteristic vibrational modes expected for this compound are:
Carboxylate (COO⁻) Vibrations : The deprotonated carboxyl group gives rise to two distinct, strong stretching bands: an asymmetric stretch (ν_as(COO⁻)) typically found in the 1610-1550 cm⁻¹ region and a symmetric stretch (ν_s(COO⁻)) in the 1420-1380 cm⁻¹ range.
N-H Vibrations : The secondary amine N-H stretching vibration is expected to appear as a moderate band in the 3300-3500 cm⁻¹ region. This band is often broadened due to its involvement in hydrogen bonding.
Aromatic Ring Vibrations : The phenyl group (anilino moiety) exhibits several characteristic bands. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations within the ring, which appear as a series of bands in the 1600-1450 cm⁻¹ region, and C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ range, which are indicative of the substitution pattern.
C-N Stretching : The stretching vibration of the C-N bond is expected in the 1350-1250 cm⁻¹ region.
A computational study using Density Functional Theory (DFT) on the closely related analogue, 2-methyl-N-phenylalanine, provides further insight into the expected molecular geometry that dictates these vibrations. smolecule.com
Table 1: Expected Characteristic Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amine | 3300 - 3500 | Moderate, Broad |
| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 | Moderate to Weak |
| Aliphatic C-H Stretch | Propanoic Acid Chain | 2850 - 3000 | Moderate to Weak |
| Asymmetric COO⁻ Stretch | Carboxylate | 1550 - 1610 | Strong |
| Aromatic C=C Stretch | Phenyl Ring | 1450 - 1600 | Moderate to Strong (multiple bands) |
| Symmetric COO⁻ Stretch | Carboxylate | 1380 - 1420 | Strong |
| C-N Stretch | Anilino Group | 1250 - 1350 | Moderate |
Hydrogen Bonding Network Characterization
In the solid state, the structure of this compound is stabilized by a network of intermolecular hydrogen bonds. The primary hydrogen bond donors are the N-H group of the anilino moiety and potentially the α-carbon's C-H group. The primary acceptors are the oxygen atoms of the carboxylate group.
The expected hydrogen bonding interactions are:
N-H···O Bonds : The strongest hydrogen bonds are anticipated to form between the secondary amine proton (N-H) and the carboxylate oxygen atoms (C=O) of neighboring molecules. This interaction is a defining feature of amino acid crystal structures.
C-H···O Bonds : Weaker C-H···O interactions involving the aromatic C-H bonds of the phenyl ring and the aliphatic C-H of the propanoic acid backbone may also contribute to the stability of the crystal lattice.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, yielding precise information on bond lengths, bond angles, and crystal packing. Although a specific crystal structure for this compound is not available in the public crystallographic databases, analysis of related compounds allows for a detailed prediction of its solid-state characteristics.
Crystal Packing and Intermolecular Interactions
The crystal packing of this compound would be driven by a balance between the formation of a robust hydrogen-bonding network and the efficient packing of the hydrophobic phenyl groups. It is predicted that the molecules would arrange in a layered structure. One layer would be composed of the hydrophilic carboxylate and amine groups, linked by N-H···O hydrogen bonds. smolecule.com These hydrophilic layers would be sandwiched between hydrophobic layers formed by the interlocking of the phenyl rings from adjacent molecules. smolecule.com
Interactions stabilizing the packing would include:
Hydrogen Bonding : As detailed in section 3.3.2.
Van der Waals Forces : Between the aliphatic parts of the propanoic acid chains.
π-π Stacking : The aromatic phenyl rings may engage in π-π stacking interactions, where the rings of adjacent molecules align in either a parallel or offset fashion. These interactions, occurring at distances of approximately 3.3-3.8 Å, contribute significantly to the crystal's stability. smolecule.com
Based on analyses of similar amino acid derivatives, this compound would likely crystallize in a common chiral space group such as P2₁ (monoclinic) or P2₁2₁2₁ (orthorhombic). smolecule.com
Bond Lengths, Bond Angles, and Torsional Angles
Precise bond lengths and angles are determined via X-ray diffraction. In the absence of direct experimental data for this compound, theoretical values can be predicted from computational chemistry. DFT calculations on the analogue 2-methyl-N-phenylalanine suggest the geometric parameters. smolecule.com The geometry around the α-carbon is expected to be a distorted tetrahedron, with bond angles deviating from the ideal 109.5° due to steric strain and electronic effects from the bulky phenyl and carboxyl groups. smolecule.com The phenyl ring itself is expected to be planar. smolecule.com
Table 2: Predicted Bond Lengths for this compound based on Analogues
| Bond | Expected Length (Å) | Source/Basis |
|---|---|---|
| C=O (carboxylate) | ~1.25 | Typical for zwitterionic amino acids |
| C-O (carboxylate) | ~1.25 | Typical for zwitterionic amino acids |
| Cα-C (carboxyl) | ~1.53 | Typical for amino acids |
| Cα-N | ~1.46 | Typical for amino acids |
| N-C (phenyl) | ~1.40 | Typical for N-aryl amines |
| C-C (aromatic) | ~1.39 | Standard aromatic C-C bond smolecule.com |
Table 3: Predicted Bond Angles for this compound based on Analogues
| Angle | Expected Value (°) | Source/Basis |
|---|---|---|
| O-C-O (carboxylate) | ~125 | Typical for zwitterionic amino acids |
| N-Cα-C (carboxyl) | ~111 | Typical for amino acids |
| C-Cα-Cβ | ~112 | Distorted tetrahedral geometry |
| Cα-N-C (phenyl) | ~125 | sp² hybridized nitrogen character |
Advanced Mass Spectrometry Techniques
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS), using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places). This accuracy allows for the unambiguous determination of a molecule's elemental formula.
For this compound, the molecular formula is C₉H₁₁NO₂. The theoretical monoisotopic mass can be calculated with high precision.
Table 4: High-Resolution Mass Data for this compound
| Ion Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| [M+H]⁺ | C₉H₁₂NO₂⁺ | 166.0863 |
| [M+Na]⁺ | C₉H₁₁NNaO₂⁺ | 188.0682 |
Experimental measurement of the m/z of the protonated molecule [M+H]⁺ at 166.0863 would confirm the molecular formula C₉H₁₁NO₂. Tandem mass spectrometry (MS/MS) experiments would further confirm the structure by inducing fragmentation. Expected fragmentation pathways would include the neutral loss of formic acid (HCOOH) or the loss of the carboxyl group as CO₂ from the parent ion.
Tandem Mass Spectrometry for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) stands as a powerful analytical technique for the structural elucidation of organic molecules. By subjecting a selected precursor ion to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated, providing a veritable fingerprint of the molecule's structure. While specific, detailed research on the tandem mass spectrometry of this compound is not extensively available in the public domain, a putative fragmentation pathway can be reliably inferred by examining the well-documented fragmentation behaviors of structurally analogous compounds, such as N-phenyl amino acids, aniline (B41778), and other α-amino acids like phenylalanine and alanine (B10760859).
Under typical positive-ion electrospray ionization (ESI) conditions, this compound is expected to readily form a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 166.1. The subsequent fragmentation of this precursor ion in the gas phase would likely proceed through several key pathways, driven by the chemical nature of the anilino and propanoic acid moieties.
One of the primary and most anticipated fragmentation routes for protonated amino acids involves the neutral loss of formic acid (HCOOH), which corresponds to a mass loss of 46 Da. nih.govuni-muenster.de This occurs via the loss of the carboxylic acid group. For this compound, this would result in the formation of a prominent fragment ion at m/z 120.1. This ion is a resonance-stabilized iminium cation, a common and stable fragment for many amino acids.
Another characteristic fragmentation pathway for amino acids is the initial loss of water (H₂O), followed by the loss of carbon monoxide (CO). nih.gov In the case of protonated this compound, the initial loss of water (18 Da) would yield a fragment at m/z 148.1. Subsequent loss of carbon monoxide (28 Da) from this ion would produce a fragment at m/z 120.1, the same iminium ion mentioned previously.
The presence of the anilino group introduces additional fragmentation possibilities. The fragmentation of aniline itself is known to involve the loss of hydrogen cyanide (HCN), resulting from the cleavage of the aromatic ring. acs.org A similar fragmentation could be expected for this compound, likely from one of the fragment ions rather than the initial precursor. For instance, the iminium ion at m/z 120.1 could potentially undergo rearrangement and lose HCN (27 Da) to form a fragment at m/z 93.1, corresponding to a protonated aniline.
Furthermore, direct cleavage of the N-Cα bond could occur, leading to the formation of the anilinium ion at m/z 93.1. The stability of the phenyl ring makes aromatic amines like aniline prone to forming strong molecular ion peaks in their mass spectra. whitman.edu
A proposed fragmentation pathway for this compound is summarized in the table below. The relative abundances of these fragments would be dependent on the specific conditions of the MS/MS experiment, such as the collision energy applied.
| Proposed Fragment | m/z (Monoisotopic) | Proposed Neutral Loss | Notes |
| [M+H]⁺ | 166.1 | - | Protonated parent molecule. |
| [M+H - H₂O]⁺ | 148.1 | H₂O | Loss of a water molecule. nih.gov |
| [M+H - HCOOH]⁺ | 120.1 | HCOOH | Loss of formic acid, leading to a stable iminium ion. nih.govuni-muenster.de |
| [M+H - H₂O - CO]⁺ | 120.1 | H₂O, CO | Sequential loss of water and carbon monoxide. nih.gov |
| [C₆H₅NH₂ + H]⁺ | 93.1 | C₃H₄O₂ | Formation of the anilinium ion. whitman.edu |
It is crucial to reiterate that this fragmentation pathway is a theoretical construct based on the established principles of mass spectrometry and the known behavior of similar molecules. Detailed experimental studies employing high-resolution tandem mass spectrometry would be necessary to definitively confirm and elaborate upon the fragmentation patterns and mechanisms for this compound. Such research would provide invaluable data for the unequivocal identification and structural characterization of this compound in various scientific applications.
Mechanistic Organic Chemistry and Reactivity of 2r 2 Anilinopropanoic Acid
Investigation of Reaction Pathways Leading to Formation
The primary route for the synthesis of (2R)-2-anilinopropanoic acid involves the N-arylation of the naturally occurring amino acid, (R)-alanine. Among the most effective methods for this transformation is the palladium-catalyzed Buchwald-Hartwig amination. nih.gov This reaction typically involves the coupling of an aryl halide, such as bromobenzene (B47551) or iodobenzene, with (R)-alanine or its corresponding ester in the presence of a palladium catalyst and a suitable base.
The catalytic cycle of the Buchwald-Hartwig amination is well-established and proceeds through several key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.
Amine Coordination and Deprotonation: The amino group of (R)-alanine coordinates to the Pd(II) center. Subsequent deprotonation by a base generates an amido-palladium(II) complex.
Reductive Elimination: This is the product-forming step where the C-N bond is formed, yielding this compound and regenerating the Pd(0) catalyst.
A significant challenge in this synthesis is the preservation of the stereochemical integrity at the alpha-carbon. The choice of base and reaction conditions is critical to prevent racemization.
Another synthetic approach involves the nucleophilic substitution of a leaving group at the alpha-position of a propanoic acid derivative with aniline (B41778). For instance, the reaction of (R)-2-bromopropanoic acid with aniline can yield the desired product, although this method may require harsher conditions and can be prone to side reactions and racemization.
Nucleophilic and Electrophilic Reactivity Studies
This compound possesses both nucleophilic and electrophilic centers, leading to a diverse range of potential reactions.
Nucleophilic Reactivity: The primary nucleophilic sites are the nitrogen atom of the aniline moiety and the oxygen atoms of the carboxylate group.
N-Nucleophilicity: The nitrogen atom, while less basic than a typical alkylamine due to the electron-withdrawing nature of the phenyl ring, can still participate in nucleophilic reactions. These include alkylation, acylation, and arylation reactions at the nitrogen center. The reactivity of the nitrogen is influenced by the electronic properties of the phenyl ring; electron-donating substituents on the ring would enhance its nucleophilicity, while electron-withdrawing groups would diminish it.
O-Nucleophilicity: The carboxylate anion, formed under basic conditions, is a potent nucleophile. It can react with various electrophiles, most notably in esterification and anhydride (B1165640) formation reactions.
Electrophilic Reactivity: The primary electrophilic sites are the carbonyl carbon of the carboxylic acid and the alpha-carbon.
Carbonyl Carbon: The carbonyl carbon is susceptible to attack by nucleophiles, leading to classic carboxylic acid derivative chemistry. Reactions with alcohols in the presence of an acid catalyst yield esters, while reactions with amines can form amides. The direct conversion to an amide often requires high temperatures. researchgate.net
Alpha-Carbon: The alpha-proton is acidic and can be removed by a strong base to form an enolate. This enolate is a key intermediate in racemization pathways and can also react with electrophiles. However, direct electrophilic substitution at the alpha-carbon is less common for N-aryl amino acids compared to simple enolates due to the influence of the adjacent nitrogen atom.
Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution reactions. The anilino group is an activating, ortho-, para-directing group, meaning that electrophiles will preferentially add to the positions ortho and para to the nitrogen atom. mpg.de Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation.
Acid-Base Equilibria and Protonation States in Different Media
This compound is an amphoteric molecule, capable of acting as both an acid and a base. Its protonation state is highly dependent on the pH of the medium.
For the analogous compound N-phenylglycine (anilinoacetic acid), the pKa of the carboxylic acid is reported to be around 1.83 and the pKa of the ammonium (B1175870) ion is approximately 4.39 at 25°C. nih.gov Another source reports a pKa of 5.42 for N-phenylglycine. slideshare.net The pKa of the carboxylic acid group in alanine (B10760859) is approximately 2.34, and the pKa of its ammonium group is about 9.69. researchgate.net The presence of the electron-withdrawing phenyl group on the nitrogen in this compound is expected to make the carboxylic acid slightly more acidic (lower pKa) and the anilinium ion significantly more acidic (lower pKa) compared to alanine.
The different protonation states in aqueous solution are:
Strongly Acidic Conditions (pH < 2): Both the carboxylic acid and the anilino group will be protonated, resulting in a cationic species: C₆H₅NH₂⁺CH(CH₃)COOH .
Moderately Acidic to Neutral Conditions (pH ~ 2-5): The carboxylic acid will deprotonate, while the anilino group remains protonated, forming a zwitterion: C₆H₅NH₂⁺CH(CH₃)COO⁻ .
Slightly Basic to Basic Conditions (pH > 5): The anilinium ion will deprotonate, leading to an anionic species: C₆H₅NHCH(CH₃)COO⁻ .
The precise pH ranges for these species will depend on the exact pKa values of the compound. These equilibria are crucial in understanding its solubility, biological activity, and reactivity in different solvent systems.
Stereochemical Stability and Racemization Pathways
A critical aspect of the chemistry of this compound is its stereochemical stability. The chiral center at the alpha-carbon is susceptible to racemization, particularly under basic conditions.
The primary mechanism for racemization involves the deprotonation of the alpha-carbon to form a planar enolate intermediate. nih.govresearchgate.net Reprotonation of this achiral enolate can occur from either face with equal probability, leading to a racemic mixture of (R)- and (S)-enantiomers.
The rate of racemization is influenced by several factors:
Base Strength: Stronger bases will more readily abstract the alpha-proton, accelerating the rate of racemization.
Temperature: Higher temperatures increase the rate of racemization.
Solvent: The solvent can play a role in stabilizing the enolate intermediate.
Electronic Effects: The N-phenyl group can influence the acidity of the alpha-proton. The electron-withdrawing nature of the phenyl ring can stabilize the negative charge of the enolate, potentially increasing the rate of racemization compared to N-alkyl amino acids.
Studies on related N-aryl amino acids have shown that racemization can be a significant issue during chemical transformations, especially in peptide synthesis where strong bases are often employed for coupling reactions. Careful selection of reaction conditions, such as using weaker bases and lower temperatures, is essential to maintain the enantiomeric purity of this compound and its derivatives.
Derivatives: Reaction Mechanisms and Synthetic Utility
The carboxylic acid and the secondary amine functionalities of this compound serve as handles for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.
N-Acyl Derivatives: Reaction of the aniline nitrogen with acylating agents such as acid chlorides or anhydrides yields N-acyl derivatives. For example, reaction with acetyl chloride would produce (2R)-N-acetyl-2-anilinopropanoic acid . The mechanism is a standard nucleophilic acyl substitution where the nitrogen atom attacks the carbonyl carbon of the acylating agent. These derivatives are important as the amide bond can alter the biological activity and physical properties of the parent molecule.
Ester Derivatives: Esterification of the carboxylic acid group can be achieved by reaction with an alcohol under acidic conditions (Fischer esterification) or by reaction of the carboxylate with an alkyl halide. For example, reaction with methanol (B129727) in the presence of a strong acid catalyst would yield methyl (2R)-2-anilinopropanoate . The Fischer esterification proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, proton transfer, and elimination of water.
Amide Derivatives: The carboxylic acid can be converted to an amide by reaction with an amine, typically requiring activation of the carboxylic acid with a coupling agent (e.g., dicyclohexylcarbodiimide, DCC) or conversion to an acid chloride followed by reaction with the amine. This produces derivatives of the type (2R)-2-anilino-N-substituted-propanamide .
These derivatization reactions allow for the fine-tuning of the molecule's properties, such as lipophilicity, which can be crucial for its biological applications.
Interactions as Chiral Ligands in Metal-Catalyzed Processes
The ability of this compound and its derivatives to chelate metal ions makes them valuable as chiral ligands in asymmetric catalysis. The nitrogen atom of the aniline and the oxygen atoms of the carboxylate can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations.
Coordination Chemistry: this compound can act as a bidentate ligand, coordinating to a metal through the nitrogen and one of the carboxylate oxygens to form a stable five-membered chelate ring. The specific coordination mode can vary depending on the metal ion, the other ligands present, and the reaction conditions. Computational studies on related phenylalanine complexes with transition metals like Cu(II), Ni(II), and Zn(II) have shown that the metal-oxygen bond is often shorter and stronger than the metal-nitrogen bond.
Catalytic Applications: Metal complexes of chiral amino acid derivatives have been employed as catalysts in a range of asymmetric reactions, including:
Asymmetric Alkylation: Chiral copper(II) and nickel(II) salen complexes derived from amino acids have been used to catalyze the asymmetric alkylation of amino acid enolates.
Chan-Lam Coupling: Copper(II) complexes with N-aryl amino acid-like ligands have shown catalytic activity in Chan-Lam coupling reactions, which involve the formation of a carbon-nitrogen bond. nih.gov
Oxidation Reactions: Metal complexes of amino acids have been investigated as catalysts for oxidation reactions, such as the epoxidation of alkenes.
Computational and Theoretical Studies on 2r 2 Anilinopropanoic Acid
Molecular Dynamics Simulations
Intermolecular Interactions and Aggregation Behavior
Further research and computational analysis are required to elucidate the theoretical and chemical properties of (2R)-2-anilinopropanoic acid. Such studies would be invaluable for a deeper understanding of its structure, reactivity, and potential applications.
Computational Modeling of Reaction Mechanisms and Transition States
A comprehensive search for computational models detailing the reaction mechanisms and transition states involved in the synthesis or reactions of this compound did not yield specific findings. Theoretical studies often employ computational methods to map out the potential energy surface of a reaction, identifying the structures of intermediates and the transition states that connect them. This allows for a step-by-step understanding of how reactants are converted into products. For instance, in the context of its synthesis, such as the N-arylation of (R)-alanine, computational modeling would be expected to elucidate the pathway of the carbon-nitrogen bond formation.
Energetic Barriers and Reaction Kinetics
Data on the energetic barriers and reaction kinetics of this compound derived from computational studies are not available in the reviewed literature. Typically, computational chemists calculate the activation energy (the energy barrier that must be overcome for a reaction to occur) for each step in a proposed reaction mechanism. These calculated barriers provide a quantitative measure of the reaction's feasibility and rate. The absence of such data for this compound means that a detailed, computationally-backed understanding of its formation and reactivity from a kinetic standpoint remains an area for future investigation.
Stereoselectivity Rationalization
Similarly, computational studies aimed at rationalizing the stereoselectivity observed in the synthesis of this compound are not present in the available literature. When a chiral molecule is synthesized, computational models are frequently used to explain why one enantiomer or diastereomer is formed in preference to another. This is often achieved by comparing the energies of the transition states leading to the different stereoisomers. The lower energy transition state corresponds to the major product. Without such studies on this compound, the precise origins of its stereochemical outcome at a molecular level, as predicted by theory, are yet to be documented.
Advanced Chemical Applications of 2r 2 Anilinopropanoic Acid and Its Derivatives
Role as Chiral Building Blocks in Complex Organic Synthesis
Chiral building blocks are foundational elements in synthetic chemistry, providing the essential stereochemical information needed to construct enantiomerically pure molecules, which is particularly crucial in the development of pharmaceuticals and natural products. (2R)-2-Anilinopropanoic acid, belonging to the class of chiral carboxylic acids, is an exemplary building block, sourced from the chiral pool and utilized for its rigid stereocenter. nih.gov
Construction of Stereodefined Molecular Scaffolds
The intrinsic chirality of this compound makes it an ideal starting material for the synthesis of molecular scaffolds with precisely controlled three-dimensional arrangements. These scaffolds serve as frameworks upon which further complexity can be built. mdpi.com The synthesis of such scaffolds often involves leveraging the dual functionality of the amino acid. The carboxylic acid and the amine group can be selectively protected or activated, allowing for sequential and controlled reactions to build larger, architecturally defined molecules. mdpi.com For instance, derivatives of amino acids are used to create monomers for the synthesis of stereoregular polymers, where the repeating units have a consistent stereochemistry, leading to materials with predictable and highly controlled properties. researchgate.net The defined stereocenter of the anilinopropanoic acid backbone ensures that each connection point maintains a specific spatial orientation, which is critical for applications where molecular recognition and interaction are key, such as in the design of targeted therapeutic agents or specialized materials. mdpi.com
Precursors for Optically Active Heterocycles
This compound is a valuable precursor for synthesizing optically active heterocycles—cyclic compounds containing atoms of at least two different elements in their rings. The synthesis often involves intramolecular reactions where the molecule's own functional groups react to form the ring system.
A common strategy involves the transformation of the carboxylic acid and amine groups. For example, the carboxylic acid can be reduced to a primary alcohol. This new hydroxyl group, along with the existing aniline (B41778) nitrogen, can then participate in cyclization reactions to form various heterocyclic structures, such as chiral piperazinones or morpholinones. A related synthetic strategy starting from aspartic acid involves reducing a carboxylate group to an alcohol, which then cyclizes with a protected amino group to form an aziridine (B145994) ring, a highly versatile three-membered heterocycle. nih.gov The stereochemistry at the C2 position of the original this compound directly translates to a specific stereocenter in the resulting heterocyclic product, ensuring its optical purity.
Development as Chiral Ligands for Asymmetric Catalysis
In asymmetric catalysis, chiral ligands are used to steer a metal-catalyzed reaction towards the preferential formation of one enantiomer of the product. nih.gov Derivatives of this compound are well-suited for this role, as they can be readily modified to create ligands that coordinate with transition metals, forming catalysts for a wide range of enantioselective transformations. nih.govresearchgate.net
Ligand Design Principles for Enantiocontrol
The effectiveness of a chiral ligand in controlling enantioselectivity hinges on its structural design. For ligands derived from this compound, key design principles focus on modulating the steric and electronic environment around the metal center. nih.gov By attaching bulky substituents to the aniline nitrogen or the carboxylate group, a chiral pocket is created around the catalyst's active site. This pocket sterically hinders one pathway of substrate approach while favoring another, leading to the selective formation of a single product enantiomer.
The electronic properties of the ligand are also critical. The nitrogen and oxygen atoms of the amino acid backbone act as donor atoms to the metal. Modifying the phenyl group of the aniline moiety (e.g., by adding electron-donating or electron-withdrawing groups) can fine-tune the electronic density at the metal center, influencing the catalyst's reactivity and selectivity. The goal is to create a ligand that is not only an effective stereochemical controller but also promotes high catalytic activity. Many successful chiral ligands, such as PHOX (phosphinooxazolines), incorporate amino acid-derived fragments to achieve high levels of enantiocontrol in reactions like palladium-catalyzed allylic substitution. nih.gov
Coordination Chemistry with Transition Metals
Amino acids and their derivatives commonly act as bidentate ligands, coordinating to a metal ion through the nitrogen of the amino group and one of the oxygen atoms of the carboxylate group. wikipedia.org This forms a stable five-membered chelate ring. wikipedia.orgrsc.org In the case of this compound, it coordinates with transition metals like copper, nickel, rhodium, and ruthenium to form well-defined complexes. researchgate.netnih.govresearchgate.net
The geometry of these metal complexes can vary. For octahedral metal centers, complexes with a 3:1 ligand-to-metal ratio can form, existing as facial (fac) or meridional (mer) isomers, both of which are chiral. wikipedia.org The specific coordination mode and resulting complex geometry are fundamental to the catalyst's function, dictating how a substrate will interact with the active site. The synthesis of these complexes is often straightforward, typically involving the reaction of a metal salt with the amino acid ligand in a suitable solvent. wikipedia.orgrsc.org
Table 1: Examples of Transition Metal Complexes with Amino Acid-Derived Ligands
| Metal | Ligand Type | Typical Application | Reference |
|---|---|---|---|
| Rhodium (Rh) | Amino acid | Antibiotic activity studies | nih.gov |
| Iridium (Ir) | Amino acid | Antibiotic activity studies | nih.gov |
| Ruthenium (Ru) | Amino acid | Antibiotic activity studies | nih.gov |
| Copper (Cu) | Amino acid, Schiff Base | Asymmetric Synthesis, Biorelevant studies | researchgate.netresearchgate.net |
| Nickel (Ni) | Amino acid, Schiff Base | Asymmetric Synthesis | researchgate.net |
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry explores the formation of complex, ordered structures through non-covalent interactions such as hydrogen bonding, π–π stacking, and van der Waals forces. mdpi.com Molecules like this compound, which contain both hydrogen-bond donors (the N-H group) and acceptors (the C=O and O-H groups), are excellent candidates for building such assemblies. nih.gov
Self-assembly is the process by which these molecules spontaneously organize into stable, well-defined architectures. mdpi.com Derivatives of amino acids, particularly when modified with long alkyl chains to create amphiphilic properties, can self-assemble in solution. For example, L-alanine alkyl esters have been shown to form interdigitated bilayer structures in the solid state and aggregate into vesicles or other structures in aqueous solution. researchgate.net Similarly, derivatives of this compound can be designed to form ordered systems. The anilino group provides a platform for π–π stacking interactions between the phenyl rings, while the amino acid backbone facilitates the formation of extensive hydrogen-bonding networks. These combined interactions can drive the assembly of molecules into higher-order structures like nanofibers, gels, or liquid crystals, creating "soft" materials with potential applications in sensing, drug delivery, and tissue engineering. mdpi.comnih.gov
Hydrogen Bonding Networks and Crystal Engineering
The predictable formation of non-covalent interactions, particularly hydrogen bonds, is the cornerstone of crystal engineering, enabling the rational design of solid-state materials with desired structures and properties. This compound possesses key functional groups that can participate in robust hydrogen bonding. The carboxylic acid moiety contains both a proton donor (the hydroxyl hydrogen) and two proton acceptors (the carbonyl and hydroxyl oxygens). Additionally, the secondary amine (N-H) group provides another hydrogen bond donor site.
These functionalities allow for the formation of diverse and intricate hydrogen-bonded networks. For instance, the carboxylic acids can form dimeric synthons through O-H···O=C interactions, a common and stable motif in the crystal structures of carboxylic acids. Furthermore, the N-H group can form hydrogen bonds with the carboxylic acid oxygen atoms of neighboring molecules, leading to the formation of one-, two-, or even three-dimensional supramolecular assemblies. The interplay of these hydrogen bonds can be used to control the packing of the molecules in the crystal lattice.
Table 1: Potential Hydrogen Bond Interactions in Crystalline this compound
| Donor Group | Acceptor Group | Interaction Type | Potential Supramolecular Motif |
| Carboxyl O-H | Carboxyl C=O | Strong Hydrogen Bond | Dimer, Catemer |
| Amine N-H | Carboxyl C=O | Hydrogen Bond | Chain, Sheet |
| Amine N-H | Carboxyl O-H | Hydrogen Bond | Chain, Sheet |
| Phenyl C-H | Phenyl π-system | C-H···π Interaction | Stacking |
| Phenyl π-system | Phenyl π-system | π-π Stacking | Offset or Face-to-Face Stacking |
This table presents hypothetical, yet plausible, hydrogen bonding and other non-covalent interactions based on the known structural chemistry of similar molecules.
Chiral Recognition Phenomena
Chiral recognition, the ability of a chiral molecule to interact differently with the two enantiomers of another chiral compound, is a fundamental process in chemistry and biology. The stereogenic center at the α-carbon of this compound makes it an inherently chiral molecule, and thus a candidate for participation in chiral recognition events.
Derivatives of this compound can be designed to act as chiral selectors in separation techniques such as chromatography. By immobilizing a suitable derivative onto a stationary phase, it can be used to separate racemic mixtures of other chiral compounds. The recognition process relies on the formation of transient diastereomeric complexes between the chiral selector and the individual enantiomers of the analyte. The stability of these complexes differs for each enantiomer, leading to different retention times and thus separation. The interactions responsible for chiral recognition can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and π-π stacking, all of which can be provided by the functional groups of this compound.
Conversely, this compound itself can be the subject of chiral recognition. For instance, its enantiomeric purity can be determined using chiral analytical methods. This is often achieved by derivatizing the amino acid with a chiral derivatizing agent to form diastereomers that can be separated and quantified. nih.gov Furthermore, fluorescent sensors incorporating a chiral recognition element can be designed to selectively bind to one enantiomer of this compound, resulting in a measurable change in fluorescence intensity. nih.gov The aryl group in N-aryl amino acids can contribute significantly to the binding affinity and enantioselectivity through π-π interactions with a suitable chiral selector. acs.org
Table 2: Potential Interactions in a Chiral Recognition System Involving a this compound Derivative as a Selector
| Interaction Type | Functional Group on Selector | Functional Group on Analyte |
| Hydrogen Bonding | Carboxyl, Amide | Polar groups (e.g., -OH, -NH2) |
| π-π Stacking | Phenyl Ring | Aromatic Ring |
| Steric Repulsion | Bulky Substituent | Substituents on Analyte |
| Dipole-Dipole | Ester, Amide | Polar groups |
This table illustrates the types of non-covalent interactions that could be exploited for chiral recognition using a derivative of this compound.
Bio-inspired Chemical Transformations
While excluding direct biological activity, the principles of biological catalysis can inspire the design of novel chemical transformations. Amino acids and their derivatives are frequently used as chiral ligands in transition-metal-catalyzed reactions and as organocatalysts, mimicking the role of enzymes in nature. The structural features of this compound make it a valuable scaffold for the development of such catalytic systems.
Derivatives of this compound can serve as chiral ligands for a variety of metal-catalyzed asymmetric reactions. The nitrogen atom of the anilino group and the oxygen atoms of the carboxylate can act as a bidentate chelating ligand, coordinating to a metal center. The chiral environment created by the (2R) stereocenter can then induce enantioselectivity in reactions such as hydrogenations, C-C bond formations, and N-arylations. researchgate.netnih.gov The phenyl group can also be modified to tune the steric and electronic properties of the ligand, thereby optimizing the catalyst's performance for a specific transformation.
In the realm of organocatalysis, derivatives of this compound can be employed as catalysts themselves, without the need for a metal. For example, the carboxylic acid and secondary amine functionalities can participate in acid-base catalysis or form key intermediates like enamines or iminium ions, which are central to many organocatalytic cycles. The inherent chirality of the molecule can be transferred to the product, leading to high enantioselectivities. The development of such bio-inspired catalysts is a growing area of research, offering sustainable and efficient alternatives to traditional synthetic methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
